molecular formula C16H21N3O4S B2753479 1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine CAS No. 2034401-51-7

1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine

Cat. No.: B2753479
CAS No.: 2034401-51-7
M. Wt: 351.42
InChI Key: CPSOBNXYIRRTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine is a complex organic compound that features a combination of functional groups, including a methoxyphenyl sulfonyl group, a piperazine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl sulfonyl group. The final step involves the formation of the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole ring can modulate enzyme activity. The methoxyphenyl sulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-13-14(11-17-23-13)12-18-6-8-19(9-7-18)24(20,21)16-5-3-4-15(10-16)22-2/h3-5,10-11H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSOBNXYIRRTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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